sodium;deuterioformate
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Overview
Description
sodium;deuterioformate: is a labeled compound of sodium formate, where the carbon atom is enriched with the isotope carbon-13 (13C) and the hydrogen atom is enriched with deuterium (D). This compound is used extensively in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and environmental science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium formate can be synthesized through the reaction of formic acid with sodium hydroxide. The labeled version, sodium;deuterioformate, is prepared using formic acid labeled with carbon-13 and deuterium. The reaction is typically carried out under controlled conditions to ensure high isotopic purity .
Industrial Production Methods: Industrial production of sodium formate involves the reaction of carbon monoxide with sodium hydroxide at high temperatures and pressures. For the labeled version, isotopically enriched carbon monoxide and deuterium-labeled sodium hydroxide are used .
Chemical Reactions Analysis
Types of Reactions: sodium;deuterioformate undergoes various types of chemical reactions, including:
Oxidation: Sodium formate can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to produce methanol.
Substitution: Sodium formate can participate in substitution reactions where the formate ion is replaced by another anion
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve the use of strong acids or bases
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Methanol.
Substitution: Various formate esters and other derivatives
Scientific Research Applications
Chemistry: sodium;deuterioformate is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of the carbon and hydrogen atoms .
Biology: In biological research, it is used to study metabolic pathways and enzyme activities. The labeled compound helps in understanding the fate of formate in biological systems .
Medicine: this compound is used in medical research to study drug metabolism and pharmacokinetics. It helps in tracing the metabolic pathways of drugs and their interactions with biological molecules .
Industry: In industrial applications, it is used in the synthesis of other labeled compounds and as a standard in analytical chemistry. Its isotopic labeling makes it valuable for quality control and calibration purposes .
Mechanism of Action
The mechanism of action of sodium;deuterioformate involves its participation in various chemical and biological processes. In chemical reactions, it acts as a source of formate ions, which can undergo oxidation, reduction, or substitution. In biological systems, it is metabolized by enzymes such as formate dehydrogenase, which converts formate to carbon dioxide .
Comparison with Similar Compounds
Sodium Formate (unlabeled): The unlabeled version of sodium formate is similar in chemical properties but lacks the isotopic labeling.
Potassium Formate: Similar in chemical properties but contains potassium instead of sodium.
Ammonium Formate: Contains ammonium instead of sodium and is used in different applications
Uniqueness: The uniqueness of sodium;deuterioformate lies in its isotopic labeling, which allows for detailed studies in various scientific fields. The high isotopic purity (99% for carbon-13 and 98% for deuterium) makes it particularly valuable for research applications where precise tracking of atoms is required .
Properties
CAS No. |
1215684-17-5 |
---|---|
Molecular Formula |
CHNaO2 |
Molecular Weight |
70.006 g/mol |
IUPAC Name |
sodium;deuterioformate |
InChI |
InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1D; |
InChI Key |
HLBBKKJFGFRGMU-PZAJRUEUSA-M |
Isomeric SMILES |
[2H][13C](=O)[O-].[Na+] |
Canonical SMILES |
C(=O)[O-].[Na+] |
Origin of Product |
United States |
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